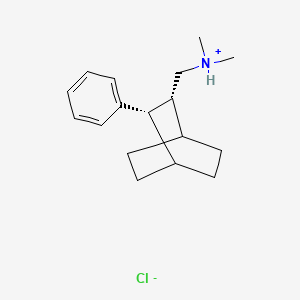
(Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(222)octane, hydrochloride is a complex organic compound known for its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride typically involves a multi-step process. The initial step often includes the formation of the bicyclic core through a Diels-Alder reaction. Subsequent steps involve the introduction of the dimethylaminomethyl group and the phenyl group through various substitution reactions. The final step usually involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
(Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is often used in studies involving enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as a potential treatment for certain neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, free base
- (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, sulfate
- (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, nitrate
Uniqueness
What sets (Z)-2-(Dimethylaminomethyl)-3-phenylbicyclo(2.2.2)octane, hydrochloride apart from its similar compounds is its enhanced solubility in water due to the presence of the hydrochloride group. This makes it more suitable for certain biological and industrial applications where solubility is a critical factor.
特性
CAS番号 |
62374-18-9 |
|---|---|
分子式 |
C17H26ClN |
分子量 |
279.8 g/mol |
IUPAC名 |
dimethyl-[[(2R,3S)-3-phenyl-2-bicyclo[2.2.2]octanyl]methyl]azanium;chloride |
InChI |
InChI=1S/C17H25N.ClH/c1-18(2)12-16-13-8-10-15(11-9-13)17(16)14-6-4-3-5-7-14;/h3-7,13,15-17H,8-12H2,1-2H3;1H/t13?,15?,16-,17+;/m1./s1 |
InChIキー |
HRPXGFLIDDNWAL-WHCVVOEQSA-N |
異性体SMILES |
C[NH+](C)C[C@H]1[C@H](C2CCC1CC2)C3=CC=CC=C3.[Cl-] |
正規SMILES |
C[NH+](C)CC1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















